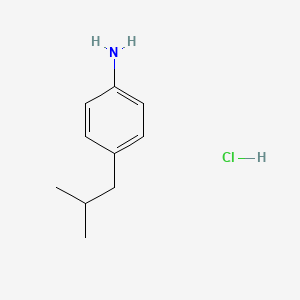

4-(2-甲基丙基)苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Methylpropyl)aniline hydrochloride is not directly studied in the provided papers. However, related compounds and their properties and reactions can give insights into the behavior of similar aniline derivatives. Aniline and its derivatives are a class of compounds that have been extensively studied due to their wide range of applications, including their use as corrosion inhibitors, in photodissociation studies, and as potential therapeutic agents .

Synthesis Analysis

The synthesis of aniline derivatives often involves the functionalization of the aniline moiety. For example, anilinomethylpropionate derivatives have been synthesized and investigated for their corrosion inhibition properties . Similarly, anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized for their inhibitory activity against pyruvate dehydrogenase kinase . These studies suggest that the synthesis of 4-(2-Methylpropyl)aniline hydrochloride would likely involve the introduction of the 2-methylpropyl group to the aniline ring, followed by the formation of the hydrochloride salt.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as demonstrated in the study of a pyrimidine-carbonitrile aniline derivative . The vibrational wave numbers obtained from these techniques can be used to assign vibrational bands and understand the molecular geometry. The molecular structure influences the physical and chemical properties of the compound, including its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, including photoisomerization and photodissociation . The study of aniline and 4-methylpyridine under UV light revealed that these compounds can isomerize to seven-membered ring isomers before dissociation. Electrochemical degradation of aniline and 4-chloroaniline has also been studied, showing that these compounds can be decomposed into nitrobenzene and other intermediates . These findings suggest that 4-(2-Methylpropyl)aniline hydrochloride could also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and reactivity . The solubility of the compound in various solvents, its melting and boiling points, and its stability under different conditions are important physical properties that can be determined experimentally. The dielectric properties and nonlinearity of aniline derivatives have been studied, indicating their potential for applications in photonic devices .

科学研究应用

合成具有荧光性能的聚合物薄膜

研究人员合成了含有苯胺基团的o-羟基席夫碱,以制备具有独特荧光性能的聚合物薄膜。这些薄膜表现出光致变色行为,由于其大的斯托克斯位移发射,因此在材料科学中具有潜在应用前景,表明在光电子器件和传感器方面具有潜力(Buruianǎ等,2005)。

聚苯胺的导电性和形态学

利用苯胺盐酸盐的氧化制备聚苯胺,有机染料的存在影响其导电性和形态学。这个过程展示了苯胺衍生物在合成导电聚合物方面的多功能性,这对于电子和光电子材料的发展至关重要(Stejskal & Prokeš, 2020)。

腐蚀抑制

与4-(2-甲基丙基)苯胺盐酸盐在化学上相关的苯甲基丙酸酯衍生物已被合成并作为腐蚀抑制剂进行研究。这些化合物在保护盐酸溶液中的低碳钢方面表现出有效性,突显了它们在工业应用中防止腐蚀方面的重要性(Shukla & Quraishi, 2009)。

水溶性聚苯胺的合成

在聚电解质存在下,对苯胺盐酸盐进行基体聚合反应导致水溶性聚电解质复合物的形成。这些复合物对于水溶性导电聚合物的发展至关重要,这些聚合物可以在从传感器到环境修复等广泛应用中发挥作用(Boeva et al., 2010)。

环境清洁的吸附研究

研究了苯胺化合物(包括4-(2-甲基丙基)苯胺盐酸盐衍生物)在双功能聚合物吸附剂上的吸附特性,以评估其在环境清洁中的潜力。这些研究对于设计能够从废水中去除有害化合物的材料至关重要,从而减轻环境污染(Jianguo et al., 2005)。

作用机制

安全和危害

属性

IUPAC Name |

4-(2-methylpropyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)7-9-3-5-10(11)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCFJKHTXFCRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpropyl)aniline hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)